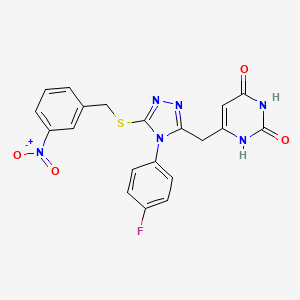![molecular formula C26H25N7O3 B2411097 7-(4-(benciloxi)-3-etoxi fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro tetrazolo[1,5-a]pirimidina-6-carboxamida CAS No. 452089-14-4](/img/structure/B2411097.png)
7-(4-(benciloxi)-3-etoxi fenil)-5-metil-N-(piridin-3-il)-4,7-dihidro tetrazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry due to its ability to donate electron pairs.
Biology: May serve as a scaffold for developing inhibitors or activators of specific enzymes, impacting pathways related to cell proliferation.
Industry: Utilized in materials science for the development of organic semiconductors due to its electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetkinase enzymes , which play a crucial role in signal transduction pathways within cells.
Mode of Action
It’s known that kinase inhibitors typically work by binding to the atp-binding site of the kinase enzyme, thereby preventing the phosphorylation process that is essential for the enzyme’s activity .
Biochemical Pathways
Kinase enzymes are involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis . Inhibition of these enzymes can therefore have wide-ranging effects on cellular function.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase enzymes can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. The initial step generally includes the formation of the tetrazole ring, followed by the fusion of this ring with a pyrimidine moiety. The introduction of benzyloxy and ethoxy groups is usually accomplished via palladium-catalyzed cross-coupling reactions. The final carboxamide formation is achieved through amidation, under mild reaction conditions to avoid degradation of the sensitive tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound might involve automated synthesis using high-throughput techniques to ensure purity and scalability. This could include flow chemistry methodologies to streamline the multistep synthetic process and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitutions, particularly in positions not sterically hindered by bulky groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or iron powder under acidic conditions.
Substitution: Halogenation using bromine or chlorination using sulfuryl chloride.
Major Products Formed:
Oxidation products typically include carboxylic acids or ketones.
Reduction products include amines.
Substitution reactions yield halogenated derivatives or other substituted aromatic compounds.
Comparación Con Compuestos Similares
Other tetrazolo[1,5-a]pyrimidine derivatives
Compounds featuring benzyloxy and ethoxy substituents on aromatic rings
Heterocyclic compounds with carboxamide groups, such as pyrimidine-based carboxamides
Through the amalgamation of these unique structural features, 7-(4-(Benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide stands out as a compound with significant potential across various fields of research and industry.
Propiedades
IUPAC Name |
7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-3-35-22-14-19(11-12-21(22)36-16-18-8-5-4-6-9-18)24-23(17(2)28-26-30-31-32-33(24)26)25(34)29-20-10-7-13-27-15-20/h4-15,24H,3,16H2,1-2H3,(H,29,34)(H,28,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHAFRDHFBIME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C)C(=O)NC4=CN=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2411026.png)
![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)


![4-Chloro-N-[2-(pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2411035.png)
![1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2411036.png)
